molecular formula C4H3BrFN3 B12065759 6-Bromo-5-fluoropyrimidin-4-amine

6-Bromo-5-fluoropyrimidin-4-amine

Katalognummer: B12065759
Molekulargewicht: 191.99 g/mol
InChI-Schlüssel: BLCZUZQFAVZNKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-fluoropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C4H3BrFN3. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoropyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 5-fluoropyrimidin-4-amine using N-bromosuccinimide (NBS) in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature with stirring for a few hours .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-fluoropyrimidin-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-5-fluoropyrimidin-4-amine is primarily related to its ability to participate in various chemical reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The presence of halogen atoms enhances its binding affinity to molecular targets, making it a valuable scaffold in drug design .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromo-5-fluoropyrimidin-4-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyrimidine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it a versatile intermediate in various synthetic pathways .

Eigenschaften

Molekularformel

C4H3BrFN3

Molekulargewicht

191.99 g/mol

IUPAC-Name

6-bromo-5-fluoropyrimidin-4-amine

InChI

InChI=1S/C4H3BrFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9)

InChI-Schlüssel

BLCZUZQFAVZNKL-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C(C(=N1)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.